2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane
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Overview
Description
2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes butyl, ethyl, and dimethyl substituents on the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of dioxolanes often employs similar methods but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide can enhance the yield and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane has diverse applications in scientific research:
Chemistry: It is used as a solvent and a co-monomer in polyacetals.
Biology: It serves as a protecting group for carbonyl compounds during synthetic transformations.
Medicine: Its derivatives are explored for potential pharmacological activities.
Industry: It is utilized in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane involves its ability to form stable cyclic acetals. This stability makes it an effective protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The molecular targets and pathways involved are primarily related to its role in protecting reactive functional groups.
Comparison with Similar Compounds
- 1,3-Dioxolane
- 1,3-Dioxane
- 2-Butyl-4-methyl-1,3-dioxolane
Comparison: 2-Butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Compared to 1,3-dioxolane and 1,3-dioxane, it offers enhanced stability and selectivity in reactions involving carbonyl protection .
Properties
CAS No. |
64572-81-2 |
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Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-butyl-2-ethyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-5-7-8-11(6-2)12-9(3)10(4)13-11/h9-10H,5-8H2,1-4H3 |
InChI Key |
FIXHKGNIMAIUJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OC(C(O1)C)C)CC |
Origin of Product |
United States |
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